molecular formula C27H24N4O5 B2839763 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-16-9

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2839763
CAS RN: 1207046-16-9
M. Wt: 484.512
InChI Key: DCERXFZYAVHXNH-UHFFFAOYSA-N
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Description

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The research in this field often focuses on the synthesis and characterization of novel quinazoline derivatives due to their potential biological activities. For instance, the development of new synthetic methodologies allows for the creation of complex molecules that could serve as leads in pharmaceutical development. One example is the efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using catalytic amounts of cesium carbonate, highlighting a green chemistry approach to synthesizing key intermediates for several drugs (Patil et al., 2008). Similarly, solvent-free synthesis methods have been developed to produce quinazoline-2,4(1H,3H)-diones under environmentally friendly conditions (Mizuno et al., 2007).

Biological Evaluation

The biological activity of quinazoline derivatives is a significant area of interest, with various studies exploring their potential as therapeutic agents. For example, novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, demonstrating the potential for these compounds in anticancer drug development (Poorirani et al., 2018). Additionally, the synthesis of novel oxadiazole and quinazolinone derivatives has been explored, with some compounds showing promising analgesic and anti-inflammatory activities, further emphasizing the therapeutic potential of these heterocyclic compounds (Dewangan et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine.", "Starting Materials": [ "3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine" ], "Reaction": [ "To a solution of 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound." ] }

CAS RN

1207046-16-9

Product Name

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-4-17-9-11-18(12-10-17)31-26(32)20-7-5-6-8-22(20)30(27(31)33)16-24-28-25(29-36-24)21-14-13-19(34-2)15-23(21)35-3/h5-15H,4,16H2,1-3H3

InChI Key

DCERXFZYAVHXNH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

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